chaetoglobosin C

Description

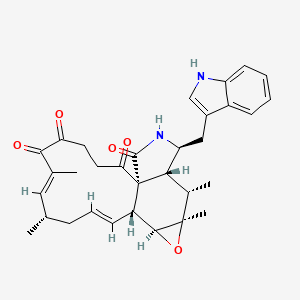

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H36N2O5 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

(1R,7E,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone |

InChI |

InChI=1S/C32H36N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-11,14,16-17,19,22,24,27,29,33H,8,12-13,15H2,1-4H3,(H,34,38)/b10-7+,18-14+/t17-,19-,22-,24-,27-,29-,31+,32+/m0/s1 |

InChI Key |

RIZAHVBYKWUPHQ-GNNSKLCBSA-N |

Isomeric SMILES |

C[C@H]\1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2(C(=O)CCC(=O)C(=O)/C(=C1)/C)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C |

Canonical SMILES |

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C |

Synonyms |

chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Chaetoglobosin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin C is a naturally occurring mycotoxin belonging to the cytochalasan family of fungal secondary metabolites. These compounds are characterized by a highly substituted perhydroisoindolone moiety fused to a macrocyclic ring, and in the case of chaetoglobosins, a 10-(indol-3-yl) group. First identified as part of a larger family of cytotoxic compounds, this compound has garnered interest for its potent biological activities, including antitumor, antifungal, and antibacterial properties.[1] Its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component in cellular processes such as division, motility, and maintenance of cell shape. This guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, offering detailed protocols and data for research and development purposes.

Discovery and Source Organism

Chaetoglobosins were first brought to scientific attention in the 1970s with the isolation of chaetoglobosins A and B from the fungus Chaetomium globosum. This compound was subsequently identified from the same organism, which remains the primary and most prolific known producer of this compound.[1] C. globosum is a ubiquitous filamentous fungus found in soil, on decaying plant matter, and as a common indoor contaminant.[2] Various strains of C. globosum produce a range of chaetoglobosins, with the yield of this compound being highly dependent on the specific strain and culture conditions.[3][4] Optimal production of this compound has been observed in cultures grown at a neutral pH.[3][4]

Isolation and Purification

The isolation of this compound from fungal cultures is a multi-step process involving fermentation, extraction, and chromatography. The following sections detail a representative protocol synthesized from established methodologies.

Experimental Protocols

1. Fungal Fermentation

A pure culture of Chaetomium globosum is required to initiate the fermentation process. Both solid-state and submerged liquid fermentation methods have been successfully employed.

-

Solid-State Fermentation:

-

Prepare a medium consisting of a solid substrate such as cornstalks (10 g), ammonium chloride (0.5 g), and water (20 mL) in a 250-mL flask.[5]

-

Autoclave the medium to ensure sterility.

-

Inoculate the sterile medium with a 1-mL spore suspension of C. globosum (containing approximately 1 x 10⁷ spores/mL).[5]

-

Incubate the culture at 28°C for 14-21 days, or until the fungus has thoroughly colonized the substrate.[5]

-

-

Liquid Fermentation (Submerged Culture):

2. Extraction of Crude Metabolites

Following incubation, the fungal biomass and culture medium are harvested for extraction.

-

For solid cultures, the entire contents of the flask are used. For liquid cultures, the mycelia and broth are separated by filtration. The broth is then extracted.

-

Soak the fungal material in a suitable organic solvent. Methanol and ethyl acetate are commonly used.[3][6] A typical ratio is 250 mL of solvent per fungal culture from five petri dishes or equivalent.[3]

-

Agitate the mixture for several hours or allow it to stand overnight to ensure complete extraction.

-

Filter the mixture to remove solid fungal debris. A fiberglass filter is effective for this purpose.[3]

-

Concentrate the filtrate in vacuo using a rotary evaporator at a temperature around 40°C to yield a crude extract.[5]

3. Chromatographic Purification

The crude extract is a complex mixture of metabolites and requires further purification to isolate this compound.

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).

-

Apply the dissolved extract to a silica gel column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane or dichloromethane and gradually increasing the polarity with acetone or methanol.[8]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Pool the fractions containing the compound of interest and concentrate them.

-

Further purify the enriched fraction using a semi-preparative RP-C18 HPLC column.[8]

-

A common mobile phase is a gradient of acetonitrile and water.[8]

-

Monitor the elution profile with a UV detector (typically around 220-280 nm) and collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound by analytical HPLC.

-

Isolation Workflow Diagram

Caption: General workflow for the isolation and purification of this compound.

Data Presentation

Physicochemical and Spectroscopic Data

The identity and purity of isolated this compound are confirmed through various analytical techniques. The key quantitative data are summarized below.

| Property | Data | Reference(s) |

| Molecular Formula | C₃₂H₃₆N₂O₅ | [9] |

| Molecular Weight | 528.7 g/mol | [9] |

| Appearance | White to off-white solid | [10] |

| CAS Number | 50645-76-6 | [9] |

| High-Resolution MS | [M+H]⁺, calculated for C₃₂H₃₇N₂O₅⁺ | |

| ¹H and ¹³C NMR | Confirmed by comparison with literature data. | [11] |

Note: The definitive ¹H and ¹³C NMR spectroscopic data for this compound were first published by Sekita et al. in 1982. In contemporary research, structural confirmation is typically achieved by comparing newly acquired NMR data with this original reference.

Representative Production Yield

The production of chaetoglobosins is highly dependent on the culture conditions. The table below presents an example of this compound yield under specific laboratory conditions.

| Organism & Condition | Yield of this compound | Reference |

| C. globosum grown on citrate phosphate buffered potato dextrose agar (pH 7.01) for four weeks. | ~203 µg per five agar plates | [3] |

Biological Activity and Signaling Pathway

The primary molecular target of this compound and other cytochalasans is cellular actin. By interacting with actin filaments, these compounds disrupt the dynamic process of actin polymerization and depolymerization, which is fundamental to the structure and function of the eukaryotic cytoskeleton.

Mechanism of Action:

-

Binding to Actin Filaments: Chaetoglobosins bind to the barbed (fast-growing) end of actin filaments (F-actin).[12]

-

Inhibition of Elongation: This binding physically blocks the addition of new actin monomers (G-actin) to the growing filament, thereby inhibiting polymerization.[12]

-

Disruption of Cytoskeleton: The inhibition of actin dynamics leads to the collapse of the actin cytoskeleton. This results in a variety of cellular effects, including:

This disruption of a fundamental cellular process underlies the potent cytotoxic, antifungal, and antitumor activities observed for this compound.

Actin Disruption Signaling Pathway

Caption: Mechanism of action of this compound via disruption of actin dynamics.

References

- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chaetomium globosum - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. New production process of the antifungal chaetoglobosin A using cornstalks | Brazilian Journal of Microbiology [elsevier.es]

- 6. Deletion of a Rare Fungal PKS CgPKS11 Promotes Chaetoglobosin A Biosynthesis, Yet Defers the Growth and Development of Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scbt.com [scbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of chaetoglobosin J on the G-F transformation of actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Chaetoglobosin C Producing Fungal Strains: From Production to Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Chaetoglobosin C, a cytochalasan alkaloid with significant biological activities. This document details the fungal strains known to produce this metabolite, presents quantitative data on its production, outlines detailed experimental protocols for its study, and visualizes the key regulatory pathways and experimental workflows.

Introduction to this compound

This compound is a fungal secondary metabolite belonging to the cytochalasan class of compounds. These molecules are characterized by a highly substituted perhydroisoindolone ring fused to a macrocyclic ring. This compound, like other chaetoglobosins, is biosynthesized from the amino acid tryptophan. It has garnered significant interest in the scientific community due to its wide range of biological activities, including potent antitumor, antifungal, and cytotoxic effects.[1][2] The primary fungal producers of this compound belong to the genus Chaetomium, with Chaetomium globosum being the most extensively studied source.[2][3] However, other fungal genera, such as Penicillium, have also been reported to produce this compound.[4]

Fungal Strains Producing this compound

A variety of fungal strains have been identified as producers of this compound. The most notable among these is Chaetomium globosum, a ubiquitous filamentous fungus found in diverse environments.[2][3] Several studies have documented the production of this compound by various isolates of C. globosum, including those from terrestrial and marine environments, as well as endophytic strains.[5][6]

Table 1: Selected Fungal Strains Reported to Produce this compound

| Fungal Species | Strain Designation | Source/Environment | Reference(s) |

| Chaetomium globosum | ATCC 16021 | Not specified | [3] |

| Chaetomium globosum | Various Canadian isolates | Indoor Environment | [2] |

| Chaetomium globosum | Endophytic fungus | Withania somnifera | [5] |

| Penicillium chrysogenum | V11 | Mangrove Endophyte | [4] |

Quantitative Production of Chaetoglobosins

The production yield of this compound can vary significantly depending on the fungal strain, culture conditions, and fermentation method. While specific quantitative data for this compound is not as abundant as for its structural analog Chaetoglobosin A, existing studies provide valuable insights. Chaetoglobosins A and C are often co-produced, and factors influencing the yield of one often affect the other.

One study reported a yield of 203 µg of this compound per five agar plates of Chaetomium globosum grown on potato dextrose agar at a neutral pH of 7.01.[7]

The following table summarizes quantitative data for the closely related Chaetoglobosin A, offering a proxy for the production potential of this compound under various conditions.

Table 2: Quantitative Yield of Chaetoglobosin A from Chaetomium globosum

| Strain/Condition | Fermentation Type | Yield of Chaetoglobosin A | Reference(s) |

| C. globosum NK102 (Wild Type) | Submerged (PDB) | 146 mg/L | [8] |

| C. globosum Δcgpks11 mutant | Submerged (PDB) | 234 mg/L | [8] |

| C. globosum W7 (Wild Type) | Submerged (PDA broth) | 58.66 mg/L | [9] |

| C. globosum W7 (CgMfs1 silenced) | Submerged (PDA broth) | 17.13 - 19.95 mg/L | [9] |

| C. globosum W7 (CgMfs1 overexpressed) | Submerged (PDA broth) | 298.77 mg/L | [9] |

| C. globosum W7 | Solid-state (Cornstalk) | 0.34 mg/g | [10] |

| C. globosum W7 (CgMfs1 overexpressed) | Solid-state (Cornstalk) | 191.90 mg/L (from extract) | [11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

Fungal Cultivation for this compound Production

Objective: To cultivate this compound-producing fungal strains under conditions that favor the production of the target metabolite.

Materials:

-

A pure culture of a this compound-producing fungus (e.g., Chaetomium globosum).

-

Potato Dextrose Agar (PDA) plates for initial culture.

-

Potato Dextrose Broth (PDB) for submerged fermentation.

-

Oatmeal Agar (OA) for solid-state fermentation.[3]

-

Sterile flasks, petri dishes, and other microbiological labware.

-

Incubator with temperature and shaking control.

Protocol for Submerged Fermentation:

-

Inoculate a PDA plate with the fungal strain and incubate at 25-28°C for 5-7 days until sporulation.

-

Prepare a spore suspension by adding sterile water with a surfactant (e.g., 0.05% Tween 80) to the mature culture and gently scraping the surface.

-

Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

-

Inoculate 100 mL of sterile PDB in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

-

Incubate the flask at 28°C on a rotary shaker at 150-180 rpm for 7-14 days.[12]

Protocol for Solid-State Fermentation:

-

Prepare oatmeal agar plates.

-

Inoculate the center of each OA plate with a small agar plug from a fresh PDA culture of the fungus.

-

Incubate the plates at 25°C in the dark for 4 weeks.[3]

Extraction of this compound

Objective: To extract this compound from the fungal culture (both mycelium and broth).

Materials:

-

Fungal culture from either submerged or solid-state fermentation.

-

Separatory funnel.

-

Rotary evaporator.

-

Filter paper and funnel.

Protocol:

-

For submerged cultures, separate the mycelium from the culture broth by filtration.

-

Extract the culture broth three times with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract from the broth.

-

Dry the mycelial mass (e.g., by lyophilization).

-

Grind the dried mycelium to a fine powder.

-

Extract the powdered mycelium with methanol or acetone by sonication or maceration.

-

Filter the extract and evaporate the solvent to obtain the crude mycelial extract.

-

For solid-state cultures, cut the agar into small pieces and soak them in methanol for 24 hours.[7]

-

Filter the methanol extract and evaporate the solvent.

Purification of this compound

Objective: To purify this compound from the crude extract using chromatographic techniques.

Materials:

-

Crude extract containing this compound.

-

Silica gel for column chromatography.

-

Sephadex LH-20 for size-exclusion chromatography.

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, dichloromethane).

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column.[6]

Protocol:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).

-

Subject the dissolved extract to silica gel column chromatography.

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

-

Pool the fractions rich in this compound and concentrate them.

-

For further purification, subject the enriched fraction to Sephadex LH-20 column chromatography using methanol as the eluent.

-

The final purification step can be performed using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient).

Quantification of this compound by HPLC

Objective: To accurately determine the concentration of this compound in an extract.

Materials:

-

Purified this compound standard.

-

HPLC system with a UV or Diode Array Detector (DAD).

-

C18 analytical HPLC column.

-

HPLC-grade solvents (e.g., acetonitrile, water).

-

Volumetric flasks and pipettes for standard preparation.

Protocol:

-

Prepare a stock solution of the this compound standard of known concentration in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by diluting the stock solution to different known concentrations.

-

Inject the calibration standards into the HPLC system and record the peak areas at the appropriate wavelength (typically around 220 nm and 280 nm for chaetoglobosins).

-

Generate a calibration curve by plotting the peak area versus the concentration of the standards.

-

Prepare the sample extract for injection by dissolving a known weight of the extract in a known volume of solvent and filtering it through a 0.22 µm syringe filter.

-

Inject the sample extract into the HPLC system under the same conditions as the standards.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Determine the peak area of this compound in the sample.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Signaling Pathways and Experimental Workflows

Regulatory Pathway of Chaetoglobosin Biosynthesis

The biosynthesis of chaetoglobosins in Chaetomium globosum is a complex process regulated by a network of transcription factors and signaling pathways. While the pathway for this compound is not as explicitly detailed as for Chaetoglobosin A, the co-production of these compounds suggests a shared or similar regulatory mechanism.

References

- 1. Biology and Application of Chaetomium globosum as a Biocontrol Agent: Current Status and Future Prospects [mdpi.com]

- 2. Chaetoglobosins and azaphilones produced by Canadian strains of Chaetomium globosum isolated from the indoor environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Growth and mycotoxin production by Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive Chaetoglobosins from the Mangrove Endophytic Fungus Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of antifungal principle in the solvent extract of an endophytic fungus Chaetomium globosum from Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Deletion of a Rare Fungal PKS CgPKS11 Promotes Chaetoglobosin A Biosynthesis, Yet Defers the Growth and Development of Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New production process of the antifungal chaetoglobosin A using cornstalks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microparticle-enhanced Chaetomium globosum DX-THS3 β-d-glucuronidase production by controlled fungal morphology in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New production process of the antifungal chaetoglobosin A using cornstalks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unveiling the Fungal Origins of Chaetoglobosin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of Chaetoglobosin C, a potent cytochalasan mycotoxin with a range of biological activities. This document serves as a comprehensive resource, detailing the primary fungal producers, optimal culture conditions for its synthesis, and established protocols for its isolation and quantification. Furthermore, it delves into the biosynthetic pathway responsible for its creation, offering a complete picture for researchers in natural product chemistry, mycology, and drug discovery.

Primary Natural Source: The Ubiquitous Fungus Chaetomium globosum

This compound is predominantly a secondary metabolite produced by various strains of the filamentous fungus Chaetomium globosum.[1][2][3][4][5][6][7] This species is a well-known saprophyte, commonly found in diverse environments such as soil, decaying plant material, and dung.[3] Of particular interest to researchers is its frequent isolation from water-damaged buildings, where it grows on cellulose-containing materials.[1][2][4][8] Strains of C. globosum have also been identified as endophytes, residing within the tissues of various plants without causing apparent disease.[9]

While Chaetomium globosum is the most prolific producer, other fungi have also been reported to produce chaetoglobosins, though the presence of this compound specifically is most strongly associated with C. globosum.

Optimizing Production: Fungal Culture and Yield

The production of this compound by Chaetomium globosum is highly influenced by culture conditions. Understanding these parameters is critical for researchers aiming to isolate and study this compound.

Culture Media and pH

Studies have shown that both the type of growth medium and the ambient pH significantly impact the yield of this compound.[1][7] Oatmeal agar (OA) has been identified as a superior medium for both fungal growth and mycotoxin production compared to other media like potato dextrose agar (PDA), corn meal agar (CMA), and malt extract agar (MEA).[2][7]

Furthermore, a neutral pH environment is optimal for this compound production.[1][3] In one study, detectable levels of this compound were observed only when C. globosum was cultured on a medium with a pH of 7.01.[10]

Quantitative Production Data

The following table summarizes the reported quantitative data for this compound and the related Chaetoglobosin A production under various conditions.

| Fungal Strain | Culture Medium | pH | Compound | Yield | Reference |

| Chaetomium globosum | Citrate Phosphate Buffered PDA | 7.01 | This compound | 203 µg per five agar plates | [10] |

| Chaetomium globosum W7 | PDA liquid medium | Not specified | Chaetoglobosin A | 298.77 mg/L | [11] |

| Chaetomium globosum OEX13 (mutant) | PDA liquid medium | Not specified | Chaetoglobosin A | 191.90 mg/L | [11] |

| Chaetomium globosum W7 | Cornstalk fermentation medium | Not specified | Chaetoglobosin A | 0.30 mg/g | [11] |

| Chaetomium globosum OEX13 (mutant) | Cornstalk fermentation medium | Not specified | Chaetoglobosin A | 0.81 mg/g | [11] |

Experimental Protocols: From Culture to Purified Compound

This section provides a detailed overview of the methodologies for the cultivation of Chaetomium globosum, followed by the extraction and purification of this compound.

Fungal Culture Workflow

Caption: Workflow for the cultivation of Chaetomium globosum.

Detailed Protocol for Fungal Culture:

-

Strain Acquisition and Maintenance: Obtain a pure culture of Chaetomium globosum. Maintain the strain on Potato Dextrose Agar (PDA) plates at 28°C.[12]

-

Spore Suspension Preparation: Collect ascospores from a mature culture plate and suspend them in a sterile solution (e.g., water with a surfactant).

-

Inoculation: Inoculate fresh PDA plates or a liquid medium such as Potato Dextrose Broth (PDB) with the spore suspension.[12] For solid-state fermentation, autoclaved rice medium can be used.[13]

-

Incubation: Incubate the cultures at a controlled temperature, typically around 27-28°C, for a period ranging from 7 to 28 days, depending on the medium and desired yield.[7][13]

Extraction and Purification Workflow

Caption: General workflow for the extraction and purification of this compound.

Detailed Protocol for Extraction and Purification:

-

Extraction:

-

Harvest the fungal biomass along with the culture medium.

-

Extract the culture with an organic solvent such as methanol or ethyl acetate.[9][10] The mixture is typically soaked for a period of time and then filtered to separate the extract from the solid fungal material.[10]

-

The solvent is then evaporated under reduced pressure to yield a crude extract.[13]

-

-

Purification:

-

Initial Fractionation: The crude extract is subjected to column chromatography. Common stationary phases include silica gel and Sephadex LH-20.[13] A gradient of solvents (e.g., dichloromethane-methanol or hexane-ethyl acetate) is used to elute different fractions.[13]

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using semi-preparative HPLC with a C18 column.[9][13] A gradient of acetonitrile and water is a common mobile phase.[14][15]

-

Compound Identification: The purified compound is identified and characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

The Biosynthetic Engine: A Glimpse into this compound Formation

Chaetoglobosins belong to the cytochalasan family of fungal metabolites.[14] Their biosynthesis is a complex process involving a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzyme.

The core structure of chaetoglobosins is derived from the amino acid tryptophan, which provides the characteristic indole group, and a polyketide backbone.[14] The biosynthesis is governed by a gene cluster that includes the PKS-NRPS gene and genes encoding for tailoring enzymes, such as oxidoreductases and monooxygenases, which are responsible for the final structural modifications that lead to the diversity of chaetoglobosins.[16]

Caption: Simplified biosynthetic pathway of this compound.

This guide provides a foundational understanding of the natural sources and production of this compound. For researchers and drug development professionals, a thorough comprehension of these aspects is the first step towards harnessing the potential of this intriguing fungal metabolite. Further research into strain improvement and fermentation optimization could lead to enhanced yields, facilitating more extensive investigation into its biological activities and therapeutic applications.

References

- 1. Growth and Mycotoxin Production by Chaetomium globosum Is Favored in a Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chaetomium globosum - Wikipedia [en.wikipedia.org]

- 4. inspq.qc.ca [inspq.qc.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Growth and mycotoxin production by Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chaetoglobosin A (CHA) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deletion of a Rare Fungal PKS CgPKS11 Promotes Chaetoglobosin A Biosynthesis, Yet Defers the Growth and Development of Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]

- 15. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Biological Activities of Chaetoglobosin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin C is a member of the cytochalasan family of mycotoxins, a class of fungal secondary metabolites known for their diverse and potent biological activities.[1] Produced by various fungi, most notably of the Chaetomium genus, chaetoglobosins are characterized by a complex polycyclic structure featuring a perhydroisoindolone moiety fused to a macrocyclic ring and a 10-(indol-3-yl) group.[1][2] This intricate architecture is the basis for their significant interactions with cellular machinery, leading to a range of biological effects, including antitumor, antifungal, and antibacterial properties.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Biological Activities and Mechanism of Action

The primary mechanism of action for chaetoglobosins, including this compound, is the disruption of the actin cytoskeleton.[3] Actin is a critical protein responsible for maintaining cell shape, motility, and division. By interacting with actin filaments, this compound can inhibit actin polymerization, leading to a cascade of downstream effects that ultimately disrupt cellular function and viability.[3] This fundamental activity underlies its observed antitumor, antifungal, and antibacterial properties.

Quantitative Data on Biological Activities

The biological activities of this compound have been quantified in various studies. The following tables summarize the available data for its cytotoxic and antifungal effects.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| A549 | Lung Carcinoma | < 10 µM | [4] |

| HeLa | Cervical Cancer | 3.7 - 10.5 µM | [4] |

| KB | Oral Epidermoid Carcinoma | 18 - 30 µg/mL | [5][6] |

| K562 | Chronic Myelogenous Leukemia | 18 - 30 µg/mL | [5][6] |

| MCF-7 | Breast Adenocarcinoma | 18 - 30 µg/mL | [5][6] |

| HepG2 | Hepatocellular Carcinoma | 18 - 30 µg/mL | [5][6] |

*Note: The IC50 range of 18-30 µg/mL was reported for a mixture of isolated chaetoglobosins, including this compound.[5][6]

Table 2: Antifungal Activity of this compound

| Fungal Species | Activity Metric | Value | Reference |

| Botrytis cinerea | EC50 | 5.83 µg/mL | [7] |

Table 3: Antibacterial Activity of Chaetomium globosum Chloroformic Extract

| Bacterial Species | MIC Value (mg/mL) |

| Klebsiella pneumoniae 1 | 0.05 |

| Staphylococcus epidermidis | 0.05 |

| Staphylococcus aureus | 0.1 |

| Salmonella typhimurium 2 | 0.1 |

| Enterococcus faecalis | 0.5 |

| MRSA | 1 |

| Klebsiella pneumoniae 2 | 5 |

| Shigella flexneri | 5 |

| Salmonella typhimurium 1 | 5 |

*Note: The MIC values in this table are for a chloroformic extract of Chaetomium globosum and not for purified this compound.[8]

Signaling Pathways Modulated by Chaetoglobosins

While specific signaling pathways modulated by this compound are not yet fully elucidated, studies on other chaetoglobosins provide valuable insights into its potential mechanisms. The disruption of the actin cytoskeleton, the primary mode of action, can trigger various downstream signaling cascades.

For instance, Chaetoglobosin Vb has been shown to exert anti-inflammatory and antioxidant effects by modulating the MAPK and NF-κB signaling pathways .[9] It suppresses the phosphorylation of p38, ERK, and JNK in the MAPK pathway and inhibits the translocation of the NF-κB p65 subunit.[9] Similarly, transcriptomic analyses of plants treated with Chaetomium globosum revealed an upregulation of genes associated with the MAPK signaling pathway .[10]

Furthermore, studies on Chaetoglobosin K have indicated its involvement with the Akt pathway .[11] Given the structural similarities among chaetoglobosins, it is plausible that this compound may also influence these critical cellular signaling networks.

Figure 1. Potential signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological activities.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 72 hours.[4]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Figure 2. Workflow for a typical MTT cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by staining for phosphatidylserine externalization (Annexin V) and plasma membrane integrity (Propidium Iodide).

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Actin Polymerization Assay

This assay measures the effect of compounds on the polymerization of actin in vitro.

Protocol:

-

Actin Preparation: Prepare purified actin monomers.

-

Initiation of Polymerization: Initiate actin polymerization by adding a polymerization-inducing buffer.

-

Compound Addition: Add this compound at various concentrations.

-

Fluorescence Measurement: Monitor the change in fluorescence of a pyrene-labeled actin probe over time. An increase in fluorescence indicates actin polymerization.

-

Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of actin polymerization.

Conclusion

This compound demonstrates significant biological activities, primarily driven by its ability to disrupt the actin cytoskeleton. Its cytotoxic effects against various cancer cell lines and potent antifungal activity highlight its potential as a lead compound for the development of novel therapeutic agents. Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound and to explore its full therapeutic potential. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted biological profile of this intriguing natural product.

References

- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deletion of a Rare Fungal PKS CgPKS11 Promotes Chaetoglobosin A Biosynthesis, Yet Defers the Growth and Development of Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxic chaetoglobosins from the endophyte Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prospecting the antimicrobial and antibiofilm potential of Chaetomium globosum an endophytic fungus from Moringa oleifera - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory and antioxidant effects of Chaetoglobosin Vb in LPS-induced RAW264.7 cells: Achieved via the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biology and Application of Chaetomium globosum as a Biocontrol Agent: Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protective effect of the natural product, chaetoglobosin K, on lindane- and dieldrin-induced changes in astroglia: identification of activated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chaetoglobosin C Biosynthesis Pathway in Chaetomium globosum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetomium globosum, a ubiquitous filamentous fungus, is a prolific producer of a diverse array of secondary metabolites, among which the chaetoglobosins represent a significant class of cytochalasan alkaloids. These compounds, including chaetoglobosin C, exhibit a range of potent biological activities. Structurally, chaetoglobosins are characterized by a polyketide-derived macrocycle fused to a perhydroisoindol-1-one core, which is in turn attached to an indole moiety derived from L-tryptophan. This intricate architecture is responsible for their biological effects, which primarily involve the disruption of actin polymerization in eukaryotic cells.

This technical guide provides a comprehensive overview of the biosynthesis of this compound in Chaetomium globosum, detailing the genetic basis, enzymatic machinery, and regulatory networks that govern its production. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery, facilitating a deeper understanding of this fascinating biosynthetic pathway and enabling future research into its manipulation for therapeutic and biotechnological applications.

The Chaetoglobosin Biosynthetic Gene Cluster (BGC)

The biosynthesis of chaetoglobosins in Chaetomium globosum is orchestrated by a dedicated biosynthetic gene cluster (BGC). While the cluster for chaetoglobosin A has been more extensively studied, the biosynthesis of this compound is understood to proceed through a highly similar, if not identical, initial pathway, with variations likely arising from the activity of tailoring enzymes. The core genes and their putative functions in the chaetoglobosin biosynthetic pathway are summarized below.

Table 1: Core Genes in the Chaetomium globosum Chaetoglobosin Biosynthetic Gene Cluster

| Gene Designation | Putative Function | Key Domains/Characteristics |

| CgcheA | Hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) | KS, AT, DH, KR, ACP, C, A, T |

| CgcheB | Enoyl Reductase | Stand-alone ER |

| CgcheD | Cytochrome P450 Monooxygenase | Heme-binding domain |

| CgcheE | FAD-dependent Monooxygenase | FAD-binding domain |

| CgcheG | Cytochrome P450 Monooxygenase | Heme-binding domain |

| CgcheR | Zn(II)2Cys6 Transcription Factor | DNA-binding domain |

| CgcheC | Putative Transcription Factor | - |

| CgcheF | Putative Transcription Factor | - |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving a hybrid PKS-NRPS assembly line followed by a series of post-PKS-NRPS modifications. The proposed pathway, based on studies of chaetoglobosin A and related compounds, is as follows:

-

Polyketide Chain Assembly and Amino Acid Incorporation: The pathway is initiated by the hybrid PKS-NRPS enzyme, CgcheA. The PKS portion iteratively condenses malonyl-CoA units to assemble a polyketide chain. The NRPS module of CgcheA then incorporates L-tryptophan.

-

Cyclization and Formation of Prochaetoglobosin: The assembled polyketide-amino acid intermediate undergoes a series of cyclization reactions, including an intramolecular Diels-Alder reaction, to form the characteristic tricyclic core structure of the prochaetoglobosins.

-

Tailoring Modifications: The prochaetoglobosin scaffold is then subjected to a series of oxidative modifications catalyzed by tailoring enzymes, including cytochrome P450 monooxygenases (CgcheD and CgcheG) and a FAD-dependent monooxygenase (CgcheE). These enzymes are responsible for introducing hydroxyl groups and other functionalities that lead to the structural diversity observed within the chaetoglobosin family. The specific sequence and combination of these tailoring reactions are what ultimately determine the final structure of this compound.

Regulatory Mechanisms

The production of this compound is tightly regulated at the transcriptional level by a network of regulatory proteins. These include pathway-specific transcription factors located within the BGC, as well as global regulators that respond to environmental cues.

-

Pathway-Specific Regulators: The CgcheR gene, encoding a Zn(II)2Cys6 transcription factor, is a key positive regulator of the chaetoglobosin BGC.[1] Deletion of CgcheR has been shown to abolish the production of chaetoglobosin A.[1]

-

Global Regulators: Other transcription factors, such as CgLaeA, CgXpp1, and CgTF6, have also been implicated in the regulation of chaetoglobosin biosynthesis, often in response to environmental signals like light and nutrient availability.[2]

Quantitative Data on Chaetoglobosin Production

While extensive quantitative data for this compound production is limited, some studies have reported yields under specific conditions. For comparison, data for the more extensively studied chaetoglobosin A are also included.

Table 2: Production of this compound in Chaetomium globosum

| Strain | Culture Conditions | Yield | Reference |

| C. globosum | Potato dextrose agar, pH 7.01, 4 weeks | 203 µg per five agar plates | [3] |

Table 3: Production of Chaetoglobosin A in Chaetomium globosum under Various Conditions

| Strain/Modification | Culture Conditions | Yield | Fold Change | Reference |

| Wild Type | PDA liquid medium, 9 days | 58.66 mg/L | - | [4] |

| CgMfs1-silenced mutant | PDA liquid medium, 9 days | 17.13 mg/L | 0.29 | [4] |

| CgMfs1-overexpressing mutant | PDA liquid medium, 9 days | 298.77 mg/L | 5.1 | [4] |

| Wild Type | Cornstalk solid-batch fermentation | 0.34 mg/g | - | [5] |

| CgcheR-overexpressing mutant | - | 260 mg/L | 5 | [1] |

Detailed Experimental Protocols

Fungal Culture and Fermentation for Chaetoglobosin Production

This protocol describes the general procedure for culturing Chaetomium globosum for the production of chaetoglobosins.

-

Strain and Media: Chaetomium globosum strains can be maintained on Potato Dextrose Agar (PDA) slants. For liquid fermentation, Potato Dextrose Broth (PDB) is commonly used.

-

Inoculum Preparation: A spore suspension is prepared by washing a mature PDA plate with sterile water containing a surfactant (e.g., 0.05% Tween 80). The spore concentration is determined using a hemocytometer.

-

Fermentation:

-

Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with the spore suspension to a final concentration of 1 x 10^6 spores/mL.

-

Incubate the flasks at 28°C with shaking at 180 rpm for 10-14 days.

-

Monitor the production of chaetoglobosins periodically by taking samples for HPLC analysis.

-

Extraction and Purification of Chaetoglobosins

This protocol outlines a general method for the extraction and purification of chaetoglobosins from fungal cultures.

-

Extraction:

-

Separate the mycelia from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Extract the mycelia with methanol or acetone, followed by sonication to disrupt the cells.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing chaetoglobosins.

-

Further purify the pooled fractions by preparative high-performance liquid chromatography (HPLC) on a C18 column to isolate pure this compound.

-

HPLC Analysis of Chaetoglobosins

This protocol provides a method for the analytical quantification of chaetoglobosins.

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water is typically used. For example, an isocratic mobile phase of 60% acetonitrile in water.

-

Detection: UV detection at approximately 220 nm.

-

Quantification: A standard curve is generated using a purified standard of this compound. The concentration in the samples is determined by comparing the peak area to the standard curve.

Gene Knockout using CRISPR-Cas9

This protocol provides a general framework for gene knockout in Chaetomium globosum using the CRISPR-Cas9 system.

-

gRNA Design: Design two or more guide RNAs (gRNAs) targeting the gene of interest using online tools, ensuring high on-target scores and low off-target scores.

-

Vector Construction: Clone the designed gRNAs into a Cas9-expressing vector suitable for fungal transformation.

-

Protoplast Preparation: Generate protoplasts from young mycelia of C. globosum by enzymatic digestion with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum).

-

Transformation: Transform the protoplasts with the CRISPR-Cas9 plasmid using a polyethylene glycol (PEG)-mediated method.

-

Selection and Screening: Select for transformants on a regeneration medium containing an appropriate selection agent (e.g., hygromycin B). Screen the resulting colonies by PCR to identify mutants with the desired gene deletion.

Conclusion

The biosynthesis of this compound in Chaetomium globosum is a complex and highly regulated process that offers significant potential for scientific exploration and biotechnological application. While the core biosynthetic pathway is largely understood, further research is needed to fully elucidate the specific roles of the tailoring enzymes in generating the structural diversity of the chaetoglobosin family. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate this research, empowering scientists to delve deeper into the molecular intricacies of this fascinating natural product and to harness its potential for the development of new therapeutic agents.

References

- 1. nygenome.org [nygenome.org]

- 2. Growth and Mycotoxin Production by Chaetomium globosum Is Favored in a Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New production process of the antifungal chaetoglobosin A using cornstalks | Brazilian Journal of Microbiology [elsevier.es]

The Structural Elucidation of Chaetoglobosin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoglobosin C, a member of the cytochalasan family of mycotoxins, has garnered significant interest within the scientific community due to its diverse biological activities. Produced by various fungi, most notably species of Chaetoglobium, its complex polyketide-derived structure presents a compelling challenge for structural elucidation. This technical guide provides an in-depth overview of the methodologies and data integral to the definitive characterization of this compound, from its isolation to the determination of its absolute stereochemistry.

Introduction

This compound is a fungal metabolite characterized by a perhydroisoindolone moiety fused to a macrocyclic ring, with a tryptophan unit incorporated into its core structure.[1] The elucidation of its intricate three-dimensional architecture is paramount for understanding its structure-activity relationships and for providing a foundation for synthetic and medicinal chemistry efforts. The process of structure determination relies on a synergistic application of chromatographic separation, spectroscopic analysis, and computational methods.

Isolation and Purification

The initial step in the structural elucidation of this compound involves its isolation from fungal cultures, typically Chaetoglobium globosum.

Experimental Protocol: Fungal Culture and Extraction

-

Fungal Culture : Chaetoglobium globosum is cultured on a suitable medium, such as potato dextrose agar (PDA), to promote the production of secondary metabolites.[1]

-

Extraction : The fungal mycelium and culture broth are extracted with an organic solvent, commonly ethyl acetate or methanol, to isolate the crude mixture of secondary metabolites.[2]

-

Chromatographic Separation : The crude extract is subjected to a series of chromatographic techniques to purify this compound. This multi-step process often involves:

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to piece together the planar structure of this compound.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is utilized to determine the elemental composition of this compound.

-

Molecular Formula : HR-ESIMS analysis of the protonated molecule [M+H]⁺ establishes the molecular formula as C₃₂H₃₆N₂O₅.[3]

-

Diagnostic Fragmentation : Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragment ions that provide initial structural clues. For chaetoglobosins, diagnostic product ions are often observed at m/z 130.0648 and 185.0704, corresponding to the indole-containing portion of the molecule.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

One- and two-dimensional NMR spectroscopy are the cornerstone of determining the carbon skeleton and the connectivity of atoms in this compound.

-

Sample Preparation : A purified sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Instrumentation : NMR spectra are acquired on a high-field spectrometer (e.g., 500 MHz or greater).[6]

-

1D NMR :

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

-

2D NMR :

-

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons separated by two or three bonds, crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space correlations between protons, which is vital for determining the relative stereochemistry.[3]

-

Quantitative NMR Data for this compound

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 173.3 | - |

| 3 | 52.4 | 3.80 (dt, J=7.2, 3.5) |

| 4 | 47.4 | 2.93 (m) |

| 5 | 36.3 | 1.86 (m) |

| 6 | 57.9 | - |

| 7 | 62.3 | 2.80 (d, J=5.2) |

| 8 | 48.6 | 2.15 (dd, J=9.7, 5.0) |

| 9 | 63.2 | - |

| 10 | 34.1 | 2.67 (dd, J=14.6, 7.7), 2.91 (m) |

| 11 | 13.5 | 1.25 (d, J=7.3) |

| 12 | 19.9 | 1.30 (s) |

| 13 | 128.3 | 6.09 (ddd, J=15.2, 9.8, 1.3) |

| 14 | 133.4 | 5.20 (ddd, J=15.1, 10.8, 3.9) |

| 15 | 41.5 | 2.05 (dt, J=13.8, 11.0), 2.27 (m) |

| 16 | 32.2 | 2.46 (m) |

| 17 | 142.6 | 5.71 (dd, J=9.0, 1.3) |

| 18 | 127.9 | - |

| 19 | 83.3 | 5.93 (s) |

| 20 | 195.0 | - |

| 21 | 133.2 | 6.39 (br d, J=16.8) |

| 22 | 134.8 | 7.58 (d, J=16.8) |

| 23 | 196.8 | - |

| 1' | - | 8.20 (br s) |

| 2' | 123.5 | 7.01 (d, J=2.2) |

| 3' | 110.2 | - |

| 3a' | 127.0 | - |

| 4' | 118.3 | 7.50 (d, J=7.7) |

| 5' | 122.6 | 7.15 (dd, J=6.9, 7.3) |

| 6' | 120.1 | 7.21 (dd, J=6.9, 8.2) |

| 7' | 111.7 | 7.37 (d, J=8.2) |

| 7a' | 136.3 | - |

Note: NMR data can vary slightly depending on the solvent and instrument used. Data presented here is a representative compilation from published literature.[7]

Determination of Absolute Configuration

Establishing the absolute stereochemistry of this compound is a critical final step in its structural elucidation. This is typically achieved through a combination of chiroptical spectroscopy and single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction

This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.

-

Crystal Growth : High-quality single crystals of this compound are grown from a suitable solvent system, often through slow evaporation.[8]

-

Data Collection : The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.[1]

-

Structure Solution and Refinement : The diffraction data is processed to solve the crystal structure and refine the atomic positions, ultimately revealing the absolute configuration.[1]

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute configuration can be determined.

-

ECD Spectrum Acquisition : The ECD spectrum of a solution of this compound is recorded on a CD spectrometer.[9]

-

Conformational Search : A computational search for the low-energy conformers of the two possible enantiomers of this compound is performed using molecular mechanics and density functional theory (DFT) calculations.[10][11]

-

ECD Spectrum Calculation : The ECD spectrum for each low-energy conformer is calculated using time-dependent DFT (TDDFT).[10][11]

-

Comparison and Assignment : The calculated, Boltzmann-averaged ECD spectrum of each enantiomer is compared to the experimental spectrum. A close match allows for the confident assignment of the absolute configuration.[10][11]

Logical Workflow for Structure Elucidation

The comprehensive process of elucidating the structure of this compound can be visualized as a logical workflow.

Conclusion

The structural elucidation of this compound is a multifaceted process that exemplifies modern natural product chemistry. It requires the careful integration of advanced separation and spectroscopic techniques, often complemented by computational chemistry. The detailed structural information obtained is not only a testament to the power of these analytical methods but also a crucial prerequisite for the exploration of this compound's therapeutic potential. This guide provides a comprehensive framework for researchers and professionals engaged in the discovery and development of complex natural products.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversified Chaetoglobosins from the Marine-Derived Fungus Emericellopsis sp. SCSIO41202 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 9. mdpi.com [mdpi.com]

- 10. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

The Cytotoxic Potential of Chaetoglobosin C: An In-depth Technical Guide for Cancer Research Professionals

Abstract

This technical guide provides a comprehensive overview of the cytotoxic effects of Chaetoglobosin C, a cytochalasan alkaloid derived from various fungal species, on cancer cell lines. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel anticancer therapeutics. The guide summarizes key quantitative data on the cytotoxic potency of this compound, details the experimental protocols for its evaluation, and visualizes the underlying molecular mechanisms and experimental workflows. The information presented herein is curated from peer-reviewed scientific literature to facilitate a deeper understanding of this compound as a potential anticancer agent.

Introduction

The relentless pursuit of novel and effective anticancer agents has led researchers to explore the vast chemical diversity of natural products. Among these, the cytochalasan alkaloids have emerged as a promising class of compounds with potent cytotoxic activities. Chaetoglobosins, a subgroup of this family, are fungal metabolites that have demonstrated significant growth inhibitory effects against various cancer cell lines.[1] This guide focuses specifically on this compound, elucidating its cytotoxic properties and the molecular pathways it modulates. Understanding the mechanism of action and having access to robust experimental protocols are crucial for the systematic evaluation of this compound in preclinical drug development.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for various chaetoglobosins, including this compound where data is available, across a range of human cancer cell lines. It is important to note that direct IC50 values for this compound are not as widely reported as for other chaetoglobosins like A, E, and K. Therefore, data for closely related chaetoglobosins are also included to provide a broader context of their cytotoxic potential.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Chaetoglobosin A | T-24 | Human Bladder Cancer | 48.14 ± 10.25 | [2][3] |

| Chaetoglobosin E | KYSE-30 | Esophageal Squamous Cell Carcinoma | 2.57 | [4] |

| Chaetoglobosin K | OVCAR-3 | Cisplatin-Resistant Ovarian Cancer | Not specified | [4] |

| Chaetoglobosin K | A2780/CP70 | Cisplatin-Resistant Ovarian Cancer | Not specified | [4] |

| Various Chaetoglobosins | A549 | Lung Cancer | >20 | [5] |

| Various Chaetoglobosins | MDA-MB-231 | Breast Cancer | >20 | [5] |

| Chaetoglobosin V & W | KB, K562, MCF-7, HepG2 | Various Human Cancers | 18-30 µg/mL | [6] |

| Cytoglobosin C | LNCaP | Human Prostate Cancer | Data not available | [7] |

| Cytoglobosin C | B16F10 | Mouse Melanoma | Data not available | [7] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature for assessing the cytotoxic effects of this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[9][10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. In the context of this compound cytotoxicity, it is employed to measure the levels of key proteins involved in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.

Protocol:

-

Cell Lysis: Treat cells with this compound as described for the MTT assay. After treatment, collect both adherent and floating cells.[11] Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay to ensure equal protein loading for each sample.

-

Gel Electrophoresis: Mix the protein lysates with SDS-PAGE loading buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.[12]

-

Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein such as β-actin or GAPDH.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured as they pass through a laser beam, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization, collecting both the adherent and floating cell populations.

-

Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol while gently vortexing.[14] The cells can be stored at -20°C for at least 2 hours or up to several weeks.[14]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[15]

-

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

-

Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence emission from the DNA-bound dye.

-

Data Analysis: The resulting data is displayed as a histogram of cell count versus fluorescence intensity. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical experimental workflow for evaluating the cytotoxic effects of this compound.

Caption: Experimental workflow for assessing this compound cytotoxicity.

Signaling Pathways Modulated by Chaetoglobosins

Chaetoglobosins exert their cytotoxic effects by modulating key signaling pathways that regulate cell survival, proliferation, and death. The diagram below illustrates a plausible signaling cascade initiated by this compound, leading to apoptosis and cell cycle arrest. This pathway is synthesized from studies on Chaetoglobosin A and other closely related analogs.[3][16]

Caption: Proposed signaling pathways affected by this compound.

Conclusion

This compound and its related compounds represent a promising avenue for the development of novel anticancer therapies. Their ability to induce apoptosis and cell cycle arrest in various cancer cell lines underscores their potential as lead compounds. This technical guide provides a foundational resource for researchers by consolidating quantitative data, detailing essential experimental protocols, and visualizing the complex signaling networks involved. Further research is warranted to fully elucidate the specific molecular targets of this compound and to evaluate its efficacy and safety in preclinical in vivo models. The methodologies and data presented herein are intended to facilitate and standardize future investigations into this potent class of natural products.

References

- 1. Cytotoxic Chaetoglobosins From a Soil-derived Chaetomium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. Chaetoglobosin A induces apoptosis in T-24 human bladder cancer cells through oxidative stress and MAPK/PI3K-AKT-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chaetoglobosin E inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. cyrusbio.com.tw [cyrusbio.com.tw]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. 流式细胞术检测细胞周期-细胞周期流式结果分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. researchgate.net [researchgate.net]

Chaetoglobosin C: A Mycotoxin in Indoor Environments - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin C is a cytochalasan mycotoxin produced by various fungi, most notably Chaetomium globosum, a fungus frequently identified in water-damaged indoor environments.[1][2][3][4] Its presence on building materials, such as gypsum board and wood-based materials, raises significant concerns for indoor air quality and human health.[5][6] Chaetoglobosins, including this compound, are known to exhibit a range of biological activities, including cytotoxic, antifungal, antibacterial, and anti-inflammatory properties.[1][7][8] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its toxicological effects, mechanisms of action, and the experimental protocols used for its study. All quantitative data is summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Toxicological Effects of this compound

The primary mechanism of action for chaetoglobosins is the disruption of actin filaments, a critical component of the eukaryotic cytoskeleton.[9][10] This interference with actin polymerization affects fundamental cellular processes such as cell division, motility, and maintenance of cell shape, leading to various toxicological effects.[2]

Cytotoxicity

This compound has demonstrated moderate cytotoxic activity against various human cancer cell lines. The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in Table 1. The data indicates that the cytotoxic efficacy of chaetoglobosins can be influenced by structural features, such as the presence of a double bond at C-5/C-6 and a hydroxyl group at C-7 or an epoxide ring at C-6/C-7.[1]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | < 20 | [1] |

| HeLa | Cervical Cancer | 3.7 - 10.5 | [1] |

| KB | Oral Epidermoid Carcinoma | 18 - 30 µg/mL | [11] |

| K562 | Chronic Myelogenous Leukemia | 18 - 30 µg/mL | [11] |

| MCF-7 | Breast Adenocarcinoma | 18 - 30 µg/mL | [11] |

| HepG2 | Hepatocellular Carcinoma | 18 - 30 µg/mL | [11] |

| Table 1: Cytotoxicity of this compound and related compounds against various cancer cell lines. |

Apoptosis Induction

While specific quantitative data for apoptosis induction by this compound is limited, studies on the closely related Chaetoglobosin A provide significant insights into the likely mechanisms. Chaetoglobosin A has been shown to preferentially induce apoptosis in chronic lymphocytic leukemia (CLL) cells.[12] This process is characterized by the activation of caspases, a family of proteases that are essential for the initiation and execution of apoptosis.

Studies on other chaetoglobosins, such as chaetocin, have demonstrated that apoptosis is induced through the generation of reactive oxygen species (ROS) and the intrinsic mitochondrial pathway.[13][14] This involves a reduction in mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3.[14] Furthermore, the expression of pro-apoptotic proteins like Bax is upregulated, while the expression of anti-apoptotic proteins like Bcl-2 is downregulated.[14] It is highly probable that this compound induces apoptosis through similar caspase-dependent pathways.

| Cell Line | Compound | Apoptotic Effect | Concentration | Reference |

| T-24 | Chaetoglobosin A | Increased number of apoptotic cells | Not specified | [15] |

| CLL cells | Chaetoglobosin A | Preferential induction of apoptosis | Not specified | [12] |

| A549 | Chaetocin | Induction of apoptosis | Not specified | [13] |

| Sk-Mel-28 | Chaetocin | Induction of apoptosis | Dose-dependent | [14] |

| A375 | Chaetocin | Induction of apoptosis | Dose-dependent | [14] |

| Table 2: Apoptotic effects of Chaetoglobosin A and Chaetocin in various cell lines. |

Inflammatory Response

| Cell Line | Compound | Inhibited Cytokines | Concentration Range | Reference |

| RAW264.7 | Chaetoglobosin Vb | TNF-α, IL-6, IL-1β | 25-100 µM | [16][17] |

| Table 3: Anti-inflammatory effects of Chaetoglobosin Vb. |

Mechanisms of Action: Signaling Pathways

The cytotoxic, pro-apoptotic, and anti-inflammatory effects of chaetoglobosins are orchestrated through the modulation of complex intracellular signaling pathways. The MAPK and NF-κB pathways are central to these processes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Key components include the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.[18][19][20][21][22] Studies on related chaetoglobosins suggest that these compounds can modulate the phosphorylation status of ERK, JNK, and p38, thereby influencing downstream cellular responses.[16][23] For instance, Chaetoglobosin Vb has been shown to suppress the phosphorylation of p38, ERK, and JNK in LPS-stimulated macrophages.[16][17]

Figure 1: Postulated inhibitory effect of this compound on the MAPK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.[24][25] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows the NF-κB dimers, typically the p65/p50 heterodimer, to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines.[26][27] Chaetoglobosin Vb has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the inflammatory response.[16][17]

Figure 2: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

-

Microplate reader

Procedure: